molecular formula C12H16O3 B1318573 2-(3,5-Dimethylphenoxy)butanoic acid CAS No. 25140-79-8

2-(3,5-Dimethylphenoxy)butanoic acid

Cat. No.: B1318573
CAS No.: 25140-79-8
M. Wt: 208.25 g/mol
InChI Key: CEMWDKOEAHBYQZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a butanoic acid moiety attached to a 3,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)butanoic acid typically involves the reaction of 3,5-dimethylphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 3,5-dimethylphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxybutanoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,5-Dimethylphenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. The butanoic acid moiety may participate in acid-base reactions, further modulating its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)propanoic acid
  • 2-(3,5-Dimethylphenoxy)pentanoic acid
  • 2-(3,5-Dimethylphenoxy)hexanoic acid

Uniqueness

2-(3,5-Dimethylphenoxy)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMWDKOEAHBYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589730
Record name 2-(3,5-Dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25140-79-8
Record name 2-(3,5-Dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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